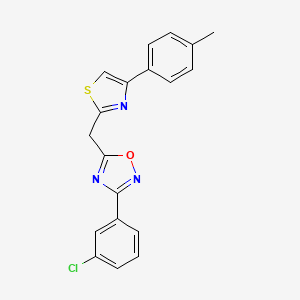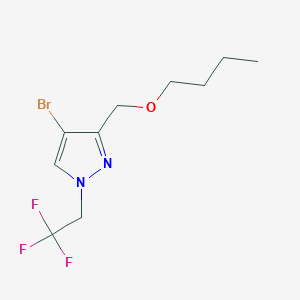![molecular formula C19H19N5OS B2816253 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 923178-74-9](/img/structure/B2816253.png)
2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It belongs to the class of compounds known as imidazotriazoles, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazotriazole ring is a heterocyclic ring that contains two nitrogen atoms . The phenyl and p-tolyl groups are aromatic rings, and the thioacetamide group contains a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfur atom in the thioacetamide group could potentially make it more polar .科学的研究の応用
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. It could potentially be used in the development of new antibiotics or antifungal agents. Studies have shown that it inhibits the growth of certain pathogens, making it a valuable candidate for further exploration .
Cancer Research
The compound’s unique structure suggests potential applications in cancer research. It may interfere with cancer cell proliferation, apoptosis, or angiogenesis. Researchers are studying its effects on specific cancer cell lines and tumor models. Further investigations could reveal its role in targeted therapies or drug delivery systems .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant in conditions such as arthritis, inflammatory bowel disease, or neuroinflammation. Understanding its mechanisms could lead to novel therapeutic strategies .
Neurological Disorders
Given its structural resemblance to certain neurotransmitters, this compound has attracted interest in neurological research. It might influence neuronal signaling, neurotransmitter release, or receptor interactions. Researchers are exploring its potential in neurodegenerative diseases, epilepsy, or mood disorders .
Metal Ion Chelation
The sulfur atom in the compound’s structure suggests chelating properties. It could bind to metal ions, affecting their bioavailability or toxicity. Applications include heavy metal detoxification, metal-based drug design, or environmental remediation. Investigating its metal-binding capacity is essential .
Materials Science
The compound’s aromatic and sulfur-containing moieties make it relevant in materials science. Researchers have synthesized polymers or nanoparticles incorporating this compound. Potential applications include drug delivery carriers, sensors, or catalysts. Its unique properties contribute to material functionality .
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-14-7-9-15(10-8-14)20-17(25)13-26-19-22-21-18-23(11-12-24(18)19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJFSFWREUZMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)
![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)
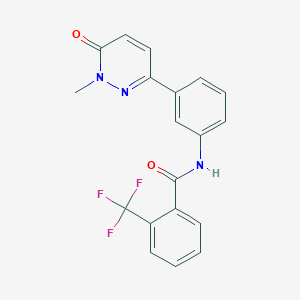
![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)
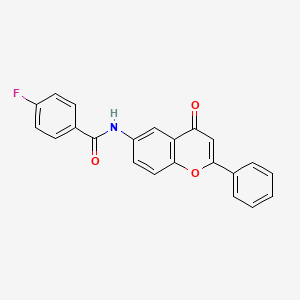
![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)
![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)
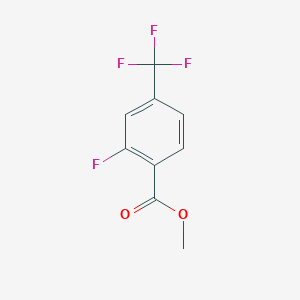
![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)
